N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
In a study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized as PI3Kδ inhibitors . The synthesis involved several steps, including the reduction of a nitro group in a nitrobenzenesulfonamide, reaction with trimethyl orthoacetate, bromination of a methyl group, nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine, and a Suzuki coupling with arylboronic acids .科学的研究の応用
Antimicrobial Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is a core structure in the compound , has been reported to exhibit antimicrobial properties. This suggests that derivatives like N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could potentially be explored for their efficacy against various bacterial and fungal pathogens .
Antiviral Research
Compounds based on the 1,2,4-benzothiadiazine-1,1-dioxide ring have been evaluated as inhibitors of viral enzymes, such as the HCV polymerase. This indicates that our compound of interest may hold promise in the development of new antiviral drugs, particularly as inhibitors of viral replication processes .
Antihypertensive Agents
The benzothiadiazine dioxide ring system has been a focus in the search for new antihypertensive agents. Given the biological activity associated with this scaffold, N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could be investigated for its potential to modulate blood pressure .
Antidiabetic Potential
Research has shown that certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as K_ATP channel activators, which are relevant in pancreatic β-cell function. This suggests that our compound could be studied for its potential application in managing diabetes by influencing insulin release .
Anticancer Investigations
The structural motif of 1,2,4-benzothiadiazine-1,1-dioxide has been linked to anticancer activity. Derivatives of this compound could be synthesized and screened for their ability to inhibit the growth of cancer cells or interfere with cancer cell signaling pathways .
PI3Kδ Inhibition for Immunomodulation
Novel derivatives of 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide have been synthesized and evaluated as PI3Kδ inhibitors, which play a role in immune response modulation. This suggests that N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could be a candidate for further research in immunological disorders or inflammatory conditions .
AMPA Receptor Modulation
The benzothiadiazine dioxide ring has been associated with modulation of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This implies that the compound could be explored for neurological applications, potentially in the treatment of disorders like epilepsy or neurodegenerative diseases .
K_ATP Channel Activation in Cardiac Cells
Similar to its potential antidiabetic applications, the activation of K_ATP channels by benzothiadiazine dioxide derivatives can also be relevant in cardiac cells. This could lead to research into the use of N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide for cardioprotective effects during ischemic events .
作用機序
Target of Action
The compound, also known as N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide, is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The compound’s primary targets are likely to be related to these activities.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as a KATP channel activator, it can affect the pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with its targets leads to changes in cellular functions, such as insulin release .
Biochemical Pathways
The compound affects several biochemical pathways. As an antiviral, it has been shown to inhibit the HCV polymerase, NS5B . As an AMPA receptor modulator and KATP channel activator, it can influence neurotransmission and insulin release .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic activities. For example, as a KATP channel activator, it can inhibit insulin release from rat pancreatic B cells . As an antiviral, it can inhibit the HCV polymerase, NS5B, effectively suppressing viral replication .
将来の方向性
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold and its derivatives have shown promise in various therapeutic areas . Future research could focus on exploring other functional groups that could be attached to the ring to enhance its activity. Additionally, the development of more potent and selective inhibitors based on this scaffold could be a potential direction .
特性
IUPAC Name |
N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXGIRBZCETDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。